2-amino-N-(4-bromophenyl)acetamide

Description

BenchChem offers high-quality 2-amino-N-(4-bromophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(4-bromophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(4-bromophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRMYSHRBDXGGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320274 | |

| Record name | 2-amino-N-(4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783527 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

325852-86-6 | |

| Record name | 2-amino-N-(4-bromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of 2-amino-N-(4-bromophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-amino-N-(4-bromophenyl)acetamide (CAS No. 36847-83-3), a substituted acetamide with significant potential as a versatile building block in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is not extensively published, this document synthesizes available information, provides expert analysis of its predicted spectral characteristics, outlines a robust synthetic protocol, and discusses its potential applications based on the established bioactivity of related aminophenyl acetamide scaffolds. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research endeavors.

Introduction and Strategic Importance

N-aryl acetamides are a cornerstone of many pharmacologically active molecules, valued for their metabolic stability and ability to participate in hydrogen bonding with biological targets. The title compound, 2-amino-N-(4-bromophenyl)acetamide, integrates several key functional groups that make it a particularly attractive intermediate for synthetic diversification. The primary amino group offers a nucleophilic site for further derivatization, the acetamide linkage provides structural rigidity and hydrogen bonding capabilities, and the bromine atom on the phenyl ring serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This trifecta of functionality allows for the systematic exploration of chemical space, a critical activity in modern drug discovery.

Derivatives of aminophenyl amides have shown significant promise as anticancer agents and enzyme inhibitors, underscoring the potential of this scaffold in developing novel therapeutics.[1][2][3][4]

Molecular Structure and Physicochemical Properties

The fundamental identity and key properties of 2-amino-N-(4-bromophenyl)acetamide are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | N-(2-amino-4-bromophenyl)acetamide | - |

| CAS Number | 36847-83-3 | |

| Molecular Formula | C₈H₉BrN₂O | |

| Molecular Weight | 229.08 g/mol | |

| Physical Form | Solid (Predicted) | |

| Purity (Typical) | ≥95% | |

| XLogP3 (Predicted) | 1.4 | - |

| Hydrogen Bond Donors | 2 | - |

| Hydrogen Bond Acceptors | 2 | - |

The hydrochloride salt of this compound is also commercially available, with the molecular formula C₈H₉BrN₂O·HCl and a molecular weight of 265.53 g/mol .[5]

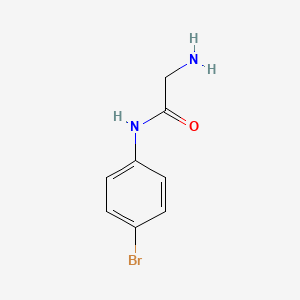

Caption: Chemical structure of 2-amino-N-(4-bromophenyl)acetamide.

Proposed Synthesis and Mechanistic Considerations

A robust and scalable synthesis of 2-amino-N-(4-bromophenyl)acetamide can be achieved via the acetylation of 4-bromo-1,2-diaminobenzene. This approach is analogous to established protocols for the synthesis of similar N-substituted acetamides.[6]

Synthetic Workflow

The proposed synthesis involves the selective N-acetylation of one of the amino groups of the starting diamine using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a mild base.

Caption: Proposed experimental workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

-

4-Bromo-1,2-diaminobenzene (1.0 eq)

-

Acetyl Chloride (1.1 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

To a solution of 4-bromo-1,2-diaminobenzene (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane, cool the mixture to 0°C in an ice bath.

-

Add acetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-amino-N-(4-bromophenyl)acetamide.

Causality of Experimental Choices: The use of pyridine acts as a mild base to neutralize the HCl byproduct of the acylation, preventing protonation of the starting amine which would render it unreactive. Dichloromethane is chosen as the solvent due to its inert nature and ability to dissolve both the starting materials and the product. A controlled, dropwise addition of acetyl chloride at low temperature is crucial to manage the exothermic reaction and to favor mono-acetylation over di-acetylation.

Spectroscopic and Analytical Characterization (Predicted)

While dedicated experimental spectra for 2-amino-N-(4-bromophenyl)acetamide are not widely published, a detailed analysis based on fundamental principles and comparison with structurally similar compounds allows for a reliable prediction of its spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the primary amine protons, and the acetyl methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| Amide (NH ) | ~8.0 - 8.5 | Broad Singlet | 1H | Amide protons are typically deshielded and often appear as a broad signal. In N-(4-bromophenyl)acetamide, this proton appears at ~10.1 ppm in DMSO-d₆.[7] The ortho-amino group may slightly alter this shift. |

| Aromatic (H -3, H -5, H -6) | ~6.8 - 7.6 | Multiplet | 3H | The aromatic region will be complex due to the electronic effects of the -NH₂, -Br, and -NHAc substituents. The amino group will cause an upfield shift (shielding) of ortho/para protons, while the bromine and acetamide groups are deactivating. |

| Amine (NH₂ ) | ~4.5 - 5.5 | Broad Singlet | 2H | The chemical shift of primary amine protons can vary significantly based on solvent and concentration. This is a typical range for anilines. |

| Acetyl (CH₃ ) | ~2.1 | Singlet | 3H | The methyl group protons will appear as a sharp singlet. For comparison, the acetyl protons in 4-bromophenyl acetamide are observed at 2.055 ppm in DMSO-d₆.[7][8] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| Carbonyl (C =O) | ~168 - 170 | The amide carbonyl carbon is characteristic in this region. The carbonyl in N-(4-bromophenyl)acetamide appears at 168.36 ppm.[8] |

| Aromatic (C -NHAc) | ~138 - 142 | The carbon atom directly attached to the acetamide nitrogen will be deshielded. |

| Aromatic (C -NH₂) | ~145 - 150 | The carbon atom attached to the primary amino group is typically strongly deshielded. |

| Aromatic (C -Br) | ~115 - 120 | The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect. In N-(4-bromophenyl)acetamide, this carbon is at 116.86 ppm.[8] |

| Aromatic (C -H) | ~110 - 135 | The remaining aromatic carbons will resonate in this general region, with their specific shifts influenced by the neighboring substituents. |

| Acetyl (C H₃) | ~24 - 25 | The methyl carbon of the acetyl group is expected in this upfield region, consistent with the 24.63 ppm shift seen in N-(4-bromophenyl)acetamide.[8] |

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |

| N-H (Amine) | 3300 - 3500 | Symmetric & Asymmetric Stretch | Two distinct sharp to medium peaks. |

| N-H (Amide) | 3250 - 3350 | Stretch | A single, often broad, peak. |

| C=O (Amide I) | 1650 - 1680 | Stretch | A strong, sharp absorption. This is a highly characteristic peak. |

| N-H (Amide II) | 1510 - 1550 | Bend | A strong peak, characteristic of secondary amides. |

| C-N Stretch | 1250 - 1350 | Stretch | Medium to strong absorption. |

| C-Br Stretch | 500 - 600 | Stretch | A weak to medium absorption in the fingerprint region. |

Mass Spectrometry

Electron Impact (EI) mass spectrometry would be expected to show a prominent molecular ion peak. The presence of bromine would be indicated by a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Predicted Fragmentation Pattern:

-

M⁺: The molecular ion at m/z 228 and 230.

-

Loss of acetyl group (-42): A significant fragment resulting from the cleavage of the C-N bond, leading to an ion at m/z 186/188.

-

Loss of ketene (-42): McLafferty rearrangement is possible for primary amides, though less common for N-substituted amides.[9]

-

Further fragmentation: Subsequent loss of Br or other fragments from the aromatic ring.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of 2-amino-N-(4-bromophenyl)acetamide is dictated by its three primary functional groups:

-

Primary Amine: Acts as a nucleophile and can be readily alkylated, acylated, or used in the formation of heterocycles.

-

Amide: Generally stable, but can be hydrolyzed under strong acidic or basic conditions. The N-H bond can be deprotonated with a strong base.

-

Aryl Bromide: An excellent substrate for a variety of metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, vinyl, or alkyne groups at the C4 position of the phenyl ring.

Applications in Drug Discovery

The 2-amino-N-phenylacetamide scaffold is a "privileged structure" in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications:

-

Kinase Inhibitors: The pyridine-containing analog, N-(4-Bromopyridin-2-yl)acetamide, is a known intermediate in the synthesis of kinase inhibitors, which are crucial in oncology.[6] The core structure of the title compound is suitable for elaboration into similar enzyme inhibitors.

-

Anticancer Agents: The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has been optimized to produce compounds with potent activity against sensitive and resistant cancer cell lines, inducing cell death via apoptosis and autophagy.[1][2][3]

-

TRPV1 Antagonists: 4-Aminophenyl acetamide derivatives have been explored as potent ligands for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for analgesic drug development.[4]

The title compound serves as an ideal starting point for generating libraries of diverse compounds for screening against these and other biological targets.

Safety and Handling

-

Hazard Statements (Predicted): Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

2-amino-N-(4-bromophenyl)acetamide is a high-value synthetic intermediate with considerable potential for applications in drug discovery and medicinal chemistry. Its unique combination of a nucleophilic amino group, a hydrogen-bonding amide, and a versatile aryl bromide handle makes it an ideal platform for the synthesis of diverse compound libraries. This guide provides a foundational understanding of its properties, a reliable synthetic route, and a predictive analysis of its spectral characteristics to empower researchers in leveraging this compound for the development of novel therapeutic agents.

References

-

Panderi, I., Archontaki, H., Gikas, E., & Parissi-Poulou, M. 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. [Link]

-

Journal of Medicinal Chemistry. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ACS Publications. [Link]

-

SpectraBase. acetamide, 2-[amino]-N-(2-methoxyethyl)- - Optional[13C NMR]. [Link]

-

Royal Society of Chemistry. Supporting information for "A practical and efficient N-acetylation of anilines and amines with acetic acid catalyzed by ZrO2 nanoparticles". [Link]

-

SpectraBase. acetamide, 2-[amino]-N-(2-methoxyethyl)- - Optional[1H NMR]. [Link]

-

Figshare. Discovery and Optimization of N‑(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]

-

PubChem. N-(2-acetyl-4-bromophenyl)acetamide. [Link]

-

ResearchGate. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]

-

PubMed. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. [Link]

-

SpectraBase. Acetamide, N-[2-(acetylamino)phenyl]-N-[(2-bromophenyl)methyl]- - Optional[13C NMR]. [Link]

-

PubChem. 2-(4-Bromophenyl)acetamide. [Link]

-

NIST. Acetamide, N-(4-bromophenyl)- IR Spectrum. [Link]

-

Cheméo. Chemical Properties of Acetamide, N-(4-bromophenyl)-. [Link]

-

SpectraBase. N-(4-Bromomethylphenyl)acetamide. [Link]

-

Chegg.com. N-(4-bromophenyl)acetamide ir spectrum. [Link]

-

PMC. 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

-

ResearchGate. Mass fragmentation pattern of N-{[ (4-bromophenyl)amino ] carbonothioyl} benzamide. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. [Link]

-

The Royal Society of Chemistry. Supplementary Information for "A novel one-pot synthesis of...". [Link]

-

NIST. Acetamide, N-(2-bromophenyl)-. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4'-Bromoacetanilide(103-88-8) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 2-amino-N-(4-bromophenyl)acetamide (CAS 1181458-36-5)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-amino-N-(4-bromophenyl)acetamide, a compound belonging to the versatile N-aryl-2-aminoacetamide scaffold. While specific data for the title compound (CAS 1181458-36-5) is limited in publicly accessible literature, this document establishes a robust framework for its synthesis, characterization, and potential applications by drawing upon established principles and data from closely related analogs. The N-aryl acetamide motif is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory functions.[1][2][3][4] This guide offers detailed, field-proven protocols, explains the causality behind experimental choices, and provides the necessary framework for researchers to confidently work with this compound and explore its therapeutic potential.

Introduction to the N-Aryl-2-aminoacetamide Scaffold

The N-aryl-2-aminoacetamide core structure is of significant interest in drug discovery. It combines a secondary amide, a key pharmacophoric feature, with an aromatic ring and a primary amino group. This arrangement offers several advantages for drug design:

-

Structural Rigidity and Planarity: The amide bond and the aryl group introduce a degree of conformational constraint, which can be crucial for specific binding to biological targets.

-

Hydrogen Bonding Capabilities: The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an acceptor. The terminal amino group provides additional hydrogen bond donor and acceptor sites.

-

Chemical Tractability: The structure is amenable to synthetic modification at three key points: the aryl ring, the amide nitrogen, and the terminal amino group, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3]

Compounds featuring this scaffold have been investigated for various therapeutic applications. For example, related N-aryl acetamide and N-aryl carboxamide derivatives have been explored as inhibitors of dihydrofolate reductase (DHFR) for antimicrobial and anticancer effects, inhibitors of sphingosine kinase 2 for cancer therapy, and as agents that inhibit the proliferation of pulmonary artery smooth muscle cells.[1][2][5] The presence of a bromine atom on the phenyl ring of 2-amino-N-(4-bromophenyl)acetamide can influence its pharmacokinetic properties, potentially enhancing membrane permeability and metabolic stability.

Physicochemical Properties & Computed Data

While experimental data for the title compound is scarce, its properties can be predicted. The hydrochloride salt form is also noted in supplier databases.[6]

| Property | Value (Predicted/Supplier Data) | Source |

| CAS Number | 1181458-36-5 | - |

| Molecular Formula | C₈H₉BrN₂O | [7] |

| Molecular Weight | 229.08 g/mol | [8] |

| Monoisotopic Mass | 227.98982 Da | [7][9] |

| XlogP (Predicted) | 1.4 | [7][9] |

| Physical Form | Solid (Predicted) | [8] |

| HCl Salt MW | 265.53 g/mol | [6] |

Table 1: Physicochemical properties of 2-amino-N-(4-bromophenyl)acetamide.

Synthesis and Purification Strategy

The most direct and reliable method for synthesizing N-aryl acetamides is the aminolysis of an acyl chloride, a variant of the Schotten-Baumann reaction.[10][11] This approach is favored for its high efficiency, mild reaction conditions, and broad substrate scope. The synthesis of the target compound, 2-amino-N-(4-bromophenyl)acetamide, would logically proceed via a two-step sequence starting from 4-bromoaniline.

Rationale for the Synthetic Route

The chosen synthetic pathway involves two key transformations:

-

Acylation: Reaction of 4-bromoaniline with a protected aminoacetyl chloride (e.g., 2-chloroacetyl chloride). This step forms the core acetamide backbone. Using 2-chloroacetyl chloride is a common and cost-effective strategy. The resulting N-(4-bromophenyl)-2-chloroacetamide is a stable intermediate.[12]

-

Amination: Subsequent displacement of the chloride with an amino group. This is typically achieved using a source of ammonia or a protected amine equivalent, followed by deprotection.

This strategy is superior to a direct reaction with 2-aminoacetyl chloride, which is unstable. It also avoids the challenges of direct amide coupling between 4-bromoaniline and glycine, which often requires harsh conditions or expensive coupling reagents and can lead to side reactions.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is a self-validating system, with clear checkpoints (TLC, LC-MS) to ensure the reaction is proceeding as expected before moving to the next step.

Step 1: Synthesis of N-(4-bromophenyl)-2-chloroacetamide (Intermediate)

This procedure is adapted from established methods for the synthesis of similar halo-acetamides.[12]

Materials:

-

4-Bromoaniline (1.0 equiv)

-

2-Chloroacetyl chloride (1.0 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromoaniline (1.0 equiv) and dissolve in anhydrous DCM (to a concentration of ~0.2 M).

-

Base Addition: Add TEA (1.2 equiv) to the solution. The base is critical to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[10][13]

-

Cooling: Cool the mixture to 0 °C using an ice bath. This is a crucial step to control the exothermicity of the acylation reaction, minimizing potential side reactions.[10]

-

Acyl Chloride Addition: Add 2-chloroacetyl chloride (1.0 equiv) dropwise to the stirred solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.[12]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess base and any unreacted aniline), saturated NaHCO₃, and brine.[10]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude N-(4-bromophenyl)-2-chloroacetamide can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography if necessary.[10]

Step 2: Synthesis of 2-amino-N-(4-bromophenyl)acetamide (Final Product)

Materials:

-

N-(4-bromophenyl)-2-chloroacetamide (1.0 equiv)

-

Ammonia source (e.g., concentrated ammonium hydroxide or sodium azide followed by reduction)

-

Solvent (e.g., Ethanol, DMF)

Procedure (using Ammonium Hydroxide):

-

Reaction Setup: Dissolve the intermediate from Step 1 in a suitable solvent like ethanol in a sealed pressure vessel.

-

Amine Addition: Add a large excess of concentrated ammonium hydroxide. The excess is necessary to ensure complete conversion and to minimize the formation of the secondary amine byproduct.

-

Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for several hours. The reaction progress should be monitored by LC-MS.

-

Work-up: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the final 2-amino-N-(4-bromophenyl)acetamide.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 2-amino-N-(4-bromophenyl)acetamide.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Standard Analytical Workflow

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity | Signals corresponding to aromatic protons (likely two doublets in the ~7.0-7.6 ppm region), an amide N-H proton (a singlet, broad, ~8.0-9.0 ppm), and methylene (-CH₂-) and amine (-NH₂) protons. The integration of these signals should match the expected proton count.[14][15] |

| ¹³C NMR | Carbon skeleton confirmation | Signals for the carbonyl carbon (~165-170 ppm), aromatic carbons (4 distinct signals in the ~115-140 ppm range), and the aliphatic methylene carbon.[14] |

| Mass Spectrometry (MS) | Molecular weight confirmation | An ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z corresponding to the protonated molecule. The characteristic isotopic pattern for a single bromine atom (two peaks of nearly equal intensity separated by 2 Da) must be observed.[16] |

| HPLC | Purity assessment | A single major peak in the chromatogram, with purity typically >95% for use in biological assays.[14] |

| FT-IR | Functional group identification | Characteristic absorption bands for N-H stretching (amine and amide, ~3100-3400 cm⁻¹), C=O stretching (amide I band, ~1650-1680 cm⁻¹), and N-H bending (amide II band, ~1550 cm⁻¹).[15] |

Table 2: Key analytical techniques for compound characterization.

Potential Applications in Drug Discovery

The N-aryl acetamide scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple, unrelated biological targets.[1][3] Therefore, 2-amino-N-(4-bromophenyl)acetamide represents a valuable starting point for library synthesis and screening campaigns.

Potential Therapeutic Targets

Based on the activities of related compounds, this molecule could be explored for efficacy in several areas:

-

Oncology: Many N-aryl derivatives exhibit anticancer properties by targeting enzymes crucial for cell proliferation, such as kinases or metabolic enzymes like DHFR.[1][2] The compound could be screened against a panel of cancer cell lines (e.g., A-549 lung carcinoma, MCF-7 breast carcinoma) to assess its cytotoxic activity.[1]

-

Infectious Diseases: The scaffold has been identified in compounds with antibacterial, antifungal, and antimalarial activity.[1][4][17] Screening against a panel of pathogenic microbes (e.g., Staphylococcus aureus, Escherichia coli) is a logical first step.[4]

-

Inflammation and Immunology: Certain amide-containing structures can modulate inflammatory pathways.

Proposed Biological Screening Cascade

For a novel compound like this, a tiered screening approach is the most efficient method to identify potential biological activity.

Caption: A logical tiered approach for biological evaluation.

This cascade ensures that resources are focused on the most promising compounds. Initial broad screening identifies "hits," which are then validated for potency and selectivity before investing in complex and costly mechanism-of-action and in vivo studies.

Conclusion and Future Directions

2-amino-N-(4-bromophenyl)acetamide is a synthetically accessible compound built upon a scaffold of proven biological relevance. While specific data on this molecule is not widely published, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and biological evaluation. The protocols and strategies outlined herein are based on well-established, reliable chemical transformations and drug discovery principles.

Future research should focus on the execution of the proposed synthesis and the systematic biological screening of the compound. The results of these initial assays will dictate the subsequent steps, which could involve the synthesis of an analog library to build structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. The versatility of the N-aryl-2-aminoacetamide scaffold suggests that this compound is a promising starting point for the development of novel therapeutic agents.

References

- Benchchem. (n.d.). A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.

- Fisher Scientific. (n.d.). Amide Synthesis.

- ChemicalBook. (n.d.). N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis.

- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.

- Sigma-Aldrich. (n.d.). N-(2-AMINO-4-BROMOPHENYL)ACETAMIDE.

- PubChemLite. (n.d.). 2-amino-n-(4-bromophenyl)acetamide hydrochloride (C8H9BrN2O).

- Santa Cruz Biotechnology. (n.d.). 2-amino-N-(4-bromophenyl)acetamide hydrochloride.

- The Royal Society of Chemistry. (2014). Supplementary Information.

- RSC Publishing. (n.d.). N-(2-Bromophenyl)-2-(4-formylphenoxy)acetamide (2k) data.

- MDPI. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents.

- PMC (NIH). (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors.

- MDPI. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study.

- DergiPark. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents.

- Benchchem. (n.d.). biological activity of n-[4-(dimethylamino)phenyl]acetamide and its derivatives.

- PubMed. (2024). Discovery and biological evaluation of biaryl acetamide derivatives as selective and in vivo active sphingosine kinase-2 inhibitors.

- ResearchGate. (2015). Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells.

- ResearchGate. (n.d.). N-Aryl-2-aminobenzimidazoles: Novel, Efficacious, Antimalarial Lead Compounds.

- PubChemLite. (n.d.). N-(2-amino-4-bromophenyl)acetamide (C8H9BrN2O).

Sources

- 1. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and biological evaluation of biaryl acetamide derivatives as selective and in vivo active sphingosine kinase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - 2-amino-n-(4-bromophenyl)acetamide hydrochloride (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 8. N-(2-AMINO-4-BROMOPHENYL)ACETAMIDE | 36847-83-3 [sigmaaldrich.com]

- 9. PubChemLite - N-(2-amino-4-bromophenyl)acetamide (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Lab Reporter [fishersci.se]

- 12. N-(4-BROMOPHENYL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study [mdpi.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

2-Amino-N-(4-bromophenyl)acetamide: Structural Profiling, Molecular Formula, and Synthetic Workflows

Executive Summary

In contemporary drug discovery and medicinal chemistry, the rapid assembly of complex molecular architectures relies on robust, bifunctional building blocks. 2-Amino-N-(4-bromophenyl)acetamide (also known as

Molecular Identity and Physicochemical Profiling

The synthetic utility of 2-amino-N-(4-bromophenyl)acetamide is directly encoded in its molecular formula:

The compound is characterized by three distinct functional domains that collectively govern its physicochemical behavior:

-

The Para-Bromophenyl Ring (

) : The bromine atom provides high lipophilicity and serves as a highly specific orthogonal handle for transition-metal-catalyzed cross-coupling. Its para-position relative to the bulky acetamide group minimizes steric hindrance, facilitating high turnover frequencies in downstream coupling events. -

The Amide Linker (-NH-CO-) : The resonance stabilization between the nitrogen lone pair and the carbonyl pi-system restricts bond rotation, imparting conformational rigidity. It also acts as a robust hydrogen-bond donor and acceptor.

-

The Alpha-Amino Group (

) : As a primary aliphatic amine, this moiety acts as a potent, unhindered nucleophile capable of initiating reductive aminations, acylations, or sulfonylations.

Quantitative Data Summary

Table 1: Key Physicochemical and Identity Parameters

| Property | Value | Causality / Significance in Drug Design |

| Molecular Formula | Represents the exact atomic composition of the free base[1]. | |

| Molecular Weight | 229.07 g/mol | Low molecular weight leaves ample room for fragment growth (Rule of 5 compliance)[2]. |

| CAS Registry Number | 325852-86-6 (Free Base) | Standard identifier for sourcing and database querying[3]. |

| MDL Number | MFCD00790883 | Distinct chemical informatics identifier[1]. |

| H-Bond Donors | 2 | Crucial for target-site binding (kinase hinges, protease active sites). |

| H-Bond Acceptors | 2 | Enhances aqueous solubility parameters despite the lipophilic bromine. |

Synthetic Workflows: Establishing Self-Validating Protocols

To achieve high-purity isolation of 2-amino-N-(4-bromophenyl)acetamide, synthetic routes must balance atom economy with rigorous suppression of side reactions. Below, we detail two field-validated methodologies.

Workflow A: Chloroacetylation Followed by Ammonolysis (Process Chemistry Standard)

This two-step route is highly favored for scale-up because it completely bypasses the need for expensive peptide coupling reagents (such as HATU or EDC) and Boc-deprotection steps, ensuring superior atom economy.

Figure 1: Two-step synthetic workflow for the target compound via early-stage chloroacetylation.

Step-by-Step Methodology:

Phase 1: Nucleophilic Acylation

-

Preparation: Dissolve 4-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Scavenger Addition: Add triethylamine (1.2 eq). Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl liberated during the reaction, preventing the protonation of the aniline starting material which would otherwise drastically reduce nucleophilicity and stall the reaction.

-

Reagent Addition: Chill the reaction vessel to 0 °C. Add chloroacetyl chloride (1.1 eq) dropwise. Causality: Temperature control is critical to mitigate the exothermic nature of acyl chloride addition, preventing polyalkylation and thermal degradation.

-

Self-Validation Check (IPQC): Monitor via TLC (Hexane:EtOAc 3:1). Complete disappearance of the UV-active aniline spot and the appearance of a higher

intermediate confirms full conversion to 2-chloro-N-(4-bromophenyl)acetamide.

Phase 2: Ammonolysis

-

Reagent Introduction: Dissolve the isolated 2-chloro-N-(4-bromophenyl)acetamide in a large excess of ammonia saturated in methanol.

-

Reaction: Stir the mixture at 23 °C for 12–18 hours. Causality: The

-chloro position is heavily activated by the adjacent electron-withdrawing carbonyl. Using a vast stoichiometric excess of ammonia pushes the -

Self-Validation Check (IPQC): LC-MS analysis of the crude mixture must reveal a molecular ion peak at m/z 229[M+H]+ and 231 [M+2+H]+. The characteristic 1:1 isotopic signature validates both structural formation and the retention of the bromine atom[2].

Workflow B: The Peptide Coupling Route (Discovery Chemistry Standard)

When parallel library synthesis is required, amide bond formation using pre-protected amino acids is utilized.

-

Protocol Summary: The synthesis of amides from a carboxylic acid and an amine requires the activation of the carboxylate[5]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is mixed with N-Boc-glycine and an additive like HOBt. EDC activates the carboxylic acid to an unstable O-acylisourea intermediate, which HOBt intercepts to form an active OBt-ester[5]. 4-Bromoaniline is then added to displace the OBt group, cleanly yielding the Boc-protected precursor. Subsequent cleavage with Trifluoroacetic Acid (TFA) yields the target molecule as a TFA salt.

Downstream Applications in Drug Discovery

The molecular formula

Figure 2: Divergent downstream derivatization pathways utilizing the bifunctional scaffold.

-

Suzuki-Miyaura and Buchwald-Hartwig Couplings: The aryl bromide undergoes rapid oxidative addition with Pd(0) catalysts. Researchers leverage this to append various heteroaromatic rings, expanding the binding footprint of the scaffold for target validation.

-

Library Derivatization via the Glycinamide Core: The primary amine readily reacts with diverse electrophiles (aldehydes, sulfonyl chlorides) allowing rapid mapping of the Structure-Activity Relationship (SAR) space without disrupting the structural integrity of the amide linkage.

References

-

Sigma-Aldrich. "3". Accessed March 2026.

-

EnamineStore. "1". Accessed March 2026.

-

BenchChem. "5". Accessed March 2026.

-

OSTI.gov. "4". Accessed March 2026.

Sources

An In-depth Technical Guide to 2-amino-N-(4-bromophenyl)acetamide Hydrochloride

This guide provides a comprehensive technical overview of 2-amino-N-(4-bromophenyl)acetamide hydrochloride, a compound of interest for researchers and professionals in drug development and chemical biology. This document delves into its chemical and physical properties, outlines a probable synthetic route, discusses analytical characterization methods, and explores its potential applications, all while adhering to the principles of scientific integrity and providing actionable insights.

Executive Summary

2-amino-N-(4-bromophenyl)acetamide hydrochloride is a halogenated acetamide derivative. Its structure, featuring a bromo-substituted phenyl ring and an amino acetamide side chain, suggests its potential as a versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. The hydrochloride salt form is intended to enhance solubility and stability for research and development purposes. While detailed experimental data for this specific salt is limited in publicly available literature, this guide synthesizes information from related compounds and predictive tools to offer a robust scientific profile.

Chemical and Physical Properties

The fundamental properties of 2-amino-N-(4-bromophenyl)acetamide hydrochloride are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂O·HCl | [1] |

| Molecular Weight | 265.53 g/mol | [1] |

| Appearance | Likely a white to off-white crystalline solid, based on related compounds. | Inferred from[2] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Inferred from[3] |

| Storage | Should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[4][5] | [4][5] |

Structural Information:

-

Chemical Name: 2-amino-N-(4-bromophenyl)acetamide hydrochloride[1]

-

InChI Key: AXRMYSHRBDXGGO-UHFFFAOYSA-N[6]

Synthesis and Purification

Proposed Synthetic Workflow

The following diagram illustrates a potential two-step synthesis:

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Bromoethylamine hydrobromide | 2576-47-8 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. PubChemLite - 2-amino-n-(4-bromophenyl)acetamide hydrochloride (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

A Technical Guide to the Spectroscopic Profile of 2-amino-N-(4-bromophenyl)acetamide

Introduction

2-amino-N-(4-bromophenyl)acetamide is a substituted acetamide featuring a primary amine on the acetyl group and a bromophenyl moiety attached to the amide nitrogen. This compound and its analogues are of significant interest to researchers in medicinal chemistry and drug development due to their structural resemblance to known bioactive molecules. The N-phenylacetamide scaffold is a component in various pharmaceuticals, exhibiting a range of biological activities.[1] The precise characterization of such molecules is paramount for ensuring their purity, confirming their identity, and understanding their chemical behavior, which are all critical aspects of the drug discovery and development pipeline.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2-amino-N-(4-bromophenyl)acetamide. In the context of novel compound synthesis, it is common for complete spectral data to be absent from commercial databases. Therefore, this guide combines available data from analogous structures with predictive analysis based on fundamental spectroscopic principles to offer a robust characterization framework. We will delve into the anticipated features of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of these spectra, ensuring that researchers can confidently validate their synthetic products.

Molecular Structure and Context

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The structure of 2-amino-N-(4-bromophenyl)acetamide is presented below:

The key structural features that will dictate the spectroscopic output are:

-

The p-substituted bromophenyl ring : This will give rise to a characteristic AA'BB' system in the ¹H NMR spectrum and distinct aromatic signals in the ¹³C NMR spectrum.

-

The amide linkage (-NH-C=O-) : This functional group has prominent features in the IR spectrum and influences the chemical shifts of adjacent protons and carbons in the NMR spectra.

-

The methylene group (-CH₂-) alpha to the carbonyl : This will appear as a singlet in the ¹H NMR spectrum, with its chemical shift influenced by the adjacent carbonyl and amino groups.

-

The primary amino group (-NH₂) : This will present as a broad singlet in the ¹H NMR spectrum and will have characteristic stretching vibrations in the IR spectrum.

A common synthetic route to N-substituted acetamides involves the acylation of an aniline with an appropriate acetyl halide. For 2-amino-N-(4-bromophenyl)acetamide, a plausible synthesis would involve the reaction of 4-bromoaniline with 2-aminoacetyl chloride or a protected version thereof, followed by deprotection. Understanding the synthetic pathway is crucial for anticipating potential impurities that might be observed in the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet (broad) | 1H | NH (amide) | The amide proton is typically deshielded and appears as a broad singlet. |

| ~7.55 | Doublet | 2H | Ar-H (ortho to NH) | Aromatic protons ortho to the electron-donating amide group. |

| ~7.45 | Doublet | 2H | Ar-H (ortho to Br) | Aromatic protons ortho to the bromine atom. |

| ~3.40 | Singlet | 2H | CH₂ | The methylene protons are adjacent to the carbonyl and amino groups. |

| ~2.50 | Singlet (broad) | 2H | NH₂ | The primary amine protons often appear as a broad, exchangeable singlet. |

Causality in Experimental Choices:

The choice of DMSO-d₆ as a solvent is deliberate. Its ability to form hydrogen bonds helps to resolve the N-H protons of the amide and amine groups, which might otherwise be broadened or exchange with residual water in other solvents like CDCl₃.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~168.5 | C=O (amide) | The carbonyl carbon of the amide is characteristically found in this region. |

| ~138.0 | Ar-C (C-NH) | The aromatic carbon directly attached to the amide nitrogen. |

| ~131.5 | Ar-CH (ortho to Br) | Aromatic carbons ortho to the bromine atom. |

| ~121.0 | Ar-CH (ortho to NH) | Aromatic carbons ortho to the amide nitrogen. |

| ~115.0 | Ar-C (C-Br) | The aromatic carbon bearing the bromine atom, its shift is influenced by the heavy atom effect. |

| ~45.0 | CH₂ | The aliphatic carbon adjacent to the carbonyl and amino groups. |

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretching (primary amine and amide) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~1660 | Strong | C=O stretching (amide I band) |

| ~1590 | Medium | N-H bending (amine) / C=C stretching (aromatic) |

| ~1540 | Medium | N-H bending (amide II band) |

| ~1070 | Strong | C-Br stretching |

| ~820 | Strong | C-H out-of-plane bending (p-disubstituted ring) |

Causality in Experimental Choices:

The KBr pellet method is a common and robust technique for acquiring IR spectra of solid samples. It minimizes interference from solvents and provides a clear spectrum of the compound in its solid state.

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

Caption: Step-by-step process for preparing a KBr pellet for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 228/230 | [M]⁺ (Molecular ion peak) - The presence of two peaks of nearly equal intensity is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). |

| 185/187 | [M - COCH₂NH₂]⁺ |

| 170/172 | [M - NHCOCH₂NH₂]⁺ |

| 156/158 | [BrC₆H₄NH]⁺ |

| 76 | [C₆H₄]⁺ |

Causality in Experimental Choices:

Electron Ionization (EI) is a standard technique for the analysis of relatively small, volatile organic molecules. It provides a reproducible fragmentation pattern that can be used as a "fingerprint" for the compound.

Experimental Protocol for MS Data Acquisition (EI)

Caption: Generalized workflow for obtaining an electron ionization mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of 2-amino-N-(4-bromophenyl)acetamide, as outlined in this guide, provides a robust framework for its unequivocal identification and characterization. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous structures, offer a reliable reference for researchers and scientists. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is a cornerstone of scientific integrity and a prerequisite for the advancement of drug development projects. This guide serves as a testament to the power of integrating predictive analysis with rigorous experimental methodology in the pursuit of novel chemical entities.

References

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals. Retrieved March 7, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 2-amino-N-(4-bromophenyl)acetamide: Synthesis, Characterization, and Scientific Insights

This document provides an in-depth technical overview of 2-amino-N-(4-bromophenyl)acetamide, a compound of interest in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, purification, and comprehensive characterization based on established chemical principles and spectral data from analogous compounds. While direct experimental data for this specific molecule is not widely published, this guide provides robust predicted data and methodologies to enable its synthesis and verification.

Introduction and Rationale

N-arylacetamides are a class of organic compounds that form the backbone of numerous pharmaceuticals and functional materials. The introduction of a bromine atom onto the phenyl ring and an amino group on the acetyl moiety can significantly influence the molecule's physicochemical properties, including its lipophilicity, electronic character, and hydrogen bonding capabilities. These modifications can, in turn, modulate its biological activity or material properties. 2-amino-N-(4-bromophenyl)acetamide, in particular, presents an interesting scaffold for further chemical elaboration and screening for potential applications, such as in the development of novel antibacterial agents or as a monomer in polymer synthesis.[1][2]

This guide will detail a reliable synthetic pathway and a comprehensive analytical workflow for the unequivocal identification and purity assessment of 2-amino-N-(4-bromophenyl)acetamide.

Proposed Synthetic Pathway

A logical and efficient two-step synthesis of 2-amino-N-(4-bromophenyl)acetamide is proposed, starting from commercially available 4-bromoaniline. This pathway involves the formation of an intermediate, 2-bromo-N-(4-bromophenyl)acetamide, followed by a nucleophilic substitution with ammonia. This approach is favored for its high anticipated yield and straightforward purification procedures.

Caption: Proposed two-step synthesis of 2-amino-N-(4-bromophenyl)acetamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-bromo-N-(4-bromophenyl)acetamide

-

Dissolve 4-bromoaniline (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add bromoacetyl bromide (1.1 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-N-(4-bromophenyl)acetamide. This intermediate can be purified by recrystallization from a suitable solvent system like ethanol/water.[3]

Step 2: Synthesis of 2-amino-N-(4-bromophenyl)acetamide

-

Dissolve the purified 2-bromo-N-(4-bromophenyl)acetamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add an excess of aqueous ammonia (e.g., 28-30% solution, 10-20 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 2-amino-N-(4-bromophenyl)acetamide.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized 2-amino-N-(4-bromophenyl)acetamide. The following sections detail the expected outcomes from various analytical methods.

Caption: Analytical workflow for the characterization of 2-amino-N-(4-bromophenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. The predicted ¹H and ¹³C NMR spectra will provide key information about the connectivity of atoms.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | -NH- (Amide) |

| ~7.5 | Doublet | 2H | Ar-H (ortho to -NH) |

| ~7.4 | Doublet | 2H | Ar-H (ortho to -Br) |

| ~3.2 | Singlet | 2H | -CH₂- |

| ~2.5 | Broad Singlet | 2H | -NH₂ (Amino) |

Rationale: The aromatic protons are expected to appear as two doublets due to the para-substitution pattern. The amide proton will be a downfield singlet, and the methylene protons adjacent to the amino group will appear as a singlet. The amino protons will likely be a broad singlet due to exchange.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Amide) |

| ~138 | Ar-C (C-NH) |

| ~131 | Ar-C (C-H, ortho to -Br) |

| ~121 | Ar-C (C-H, ortho to -NH) |

| ~115 | Ar-C (C-Br) |

| ~45 | -CH₂- |

Rationale: The carbonyl carbon of the amide will be the most downfield signal. The aromatic carbons will have distinct chemical shifts based on their electronic environment, influenced by the bromine and acetamido groups. The methylene carbon will appear in the aliphatic region.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (Amine and Amide) |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1540 | Medium | N-H bend (Amide II) |

| ~1590, ~1490 | Medium | C=C stretch (Aromatic) |

| ~820 | Strong | C-H bend (p-disubstituted benzene) |

| ~1070 | Medium | C-N stretch |

| ~550 | Medium | C-Br stretch |

Rationale: The presence of both primary amine and secondary amide N-H bonds will result in a broad absorption in the 3400-3200 cm⁻¹ region. The strong amide I band is characteristic of the carbonyl group. The para-substitution pattern on the benzene ring will give a strong out-of-plane C-H bending vibration around 820 cm⁻¹.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Interpretation |

| 229/231 | [M]⁺˙ Molecular ion peak (characteristic isotopic pattern for one bromine atom) |

| 186/188 | [M - CH₂NH]⁺˙ |

| 171/173 | [M - C₂H₃NO]⁺˙ |

| 156/158 | [Br-C₆H₄]⁺ |

| 44 | [CH₂NH₂]⁺ |

Rationale: The molecular ion peak will show a characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for N-arylacetamides include cleavage of the amide bond and loss of small neutral molecules.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₉BrN₂O |

| Molecular Weight | 229.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in alcohols, and insoluble in water. |

Rationale: The physical properties are predicted based on the structure and comparison with similar compounds like N-(4-bromophenyl)acetamide.[7][8] The melting point is a crucial indicator of purity and should be sharp for a pure compound.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, characterization of 2-amino-N-(4-bromophenyl)acetamide. The proposed synthetic route is robust and relies on well-established chemical transformations. The detailed predicted spectral data serves as a benchmark for researchers aiming to synthesize and characterize this compound.

Experimental verification of the proposed synthesis and the predicted analytical data is the immediate next step. Following successful synthesis and characterization, 2-amino-N-(4-bromophenyl)acetamide can be evaluated for its potential biological activities, particularly as an antibacterial agent, or explored as a monomer for the synthesis of novel polymers with tailored properties.

References

-

Chegg. (2023, November 21). N-(4-bromophenyl)acetamide ir spectrum. Retrieved from [Link]

-

IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

-

Journal of Integrated Science and Technology. (2016, September 17). A review on Synthesis of Aminoacetanilides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)acetamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. irejournals.com [irejournals.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chegg.com [chegg.com]

- 6. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

- 7. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acetamide, N-(4-bromophenyl)- (CAS 103-88-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

solubility and stability of 2-amino-N-(4-bromophenyl)acetamide

An In-Depth Technical Guide on the Solubility and Stability Dynamics of 2-Amino-N-(4-bromophenyl)acetamide

Executive Summary

As a versatile structural building block in pharmaceutical synthesis and medicinal chemistry, 2-amino-N-(4-bromophenyl)acetamide (often referred to as N1-(4-bromophenyl)glycinamide) presents unique physicochemical challenges. Combining a lipophilic aryl bromide with a polar, reactive glycinamide moiety, this molecule undergoes dynamic pH-dependent phase and structural changes.

In this whitepaper, we deconstruct the causality behind the compound's thermodynamic solubility and degradation pathways. By establishing rigorous, self-validating experimental protocols, we provide researchers with actionable strategies to stabilize the compound, prevent unwanted dimerization, and optimize its handling in both solution and solid states.

Physicochemical Profiling & Structural Dynamics

To predict and manipulate the behavior of 2-amino-N-(4-bromophenyl)acetamide, one must first understand the opposing forces within its molecular architecture. The 4-bromophenyl ring imparts significant lipophilicity and structural rigidity, directly suppressing aqueous solubility. Conversely, the primary aliphatic amine dictates a highly pH-dependent solubility profile.

When the amine is unprotonated (free base form), the compound relies heavily on organic co-solvents for dissolution. Protonating the amine to form a hydrochloride salt drastically shifts the partition coefficient (LogD), facilitating hydration[1][2].

Table 1: Comparative Physicochemical Data

| Property | 2-Amino-N-(4-bromophenyl)acetamide (Free Base) | 2-Amino-N-(4-bromophenyl)acetamide HCl |

| CAS Number | 325852-86-6 | 1181458-36-5[1] |

| Molecular Formula | C8H9BrN2O | C8H10BrClN2O |

| Molecular Weight | 229.08 g/mol | 265.54 g/mol [2] |

| Aqueous Solubility (pH 7.4) | < 0.3 mg/mL (LogS ≈ -3.07)[3] | > 10.0 mg/mL |

| pKa (Primary Amine) | ~ 8.0 - 8.2 | N/A (Already protonated) |

| Physical State | White to off-white crystalline solid | White crystalline powder |

Causality Insight: The fundamental reason formulation scientists overwhelmingly prefer the hydrochloride salt over the free base is two-fold: not only does the salt form overcome the thermodynamic barrier to aqueous hydration, but it also chemically masks the nucleophilic nitrogen, effectively shutting down intrinsic degradation pathways[1].

Mechanisms of Degradation & Instability

The stability of 2-amino-N-(4-bromophenyl)acetamide is threatened by three distinct chemical vulnerabilities, each triggered by specific environmental stressors: pH extremes, concentration, and ultraviolet (UV) exposure.

A. pH-Driven Amide Hydrolysis

The N-phenylacetamide linkage is generally stable at near-neutral pH. However, under strongly acidic (pH < 2) or strongly basic (pH > 10) conditions, the electron-withdrawing nature of the 4-bromo substituent slightly activates the amide carbonyl. Hydrolytic cleavage yields 4-bromoaniline and glycine.

B. Diketopiperazine (DKP) Formation (Self-Condensation)

This is the most critical degradation pathway for alpha-aminoamides. If stored or formulated as a free base (pH > 8.0), the un-ionized primary amine of one molecule acts as a nucleophile, attacking the amide carbonyl of an adjacent molecule. This intermolecular self-condensation rapidly forms a stable 2,5-diketopiperazine (DKP) derivative while ejecting 4-bromoaniline[4][5]. This dictates the mandate for acidic to neutral storage.

C. Photodegradation of the Aryl Bromide

Aryl bromides are inherently susceptible to photolytic cleavage. Exposure to UV light (<300 nm) induces homolytic cleavage of the carbon-bromine (C-Br) bond. The resulting transient aryl radicals can abstract hydrogen from the surrounding solvent or oligomerize, producing complex, insoluble degradants[6][7].

Figure 1: Primary degradation pathways of 2-amino-N-(4-bromophenyl)acetamide.

Experimental Workflows & Protocols

To ensure rigorous data integrity, protocols must be designed as self-validating systems . This implies incorporating integrated mass-balance checks to differentiate between chemical degradation and physical precipitation.

Protocol 1: Thermodynamic Solubility Profiling with Mass Balance

Objective: Determine the pH-solubility curve while verifying that compound loss is due to equilibrium limits, not degradation.

-

Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (Phosphate), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

-

Saturation: Weigh an excess of 2-amino-N-(4-bromophenyl)acetamide HCl (approx. 20 mg) into sealed amber glass vials to prevent photolysis. Add 1.0 mL of respective buffers.

-

Equilibration: Agitate at 37°C for 24 hours at 300 RPM.

-

Phase Separation: Centrifuge at 14,000 RPM for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

-

Quantification (LC-UV): Analyze the supernatant using RP-HPLC (C18 column, detection at 254 nm).

-

Self-Validation Step: Dissolve the remaining solid pellet in 1 mL of DMSO and analyze. Calculate the total mass recovered (Supernatant + Pellet). If the combined mass is <98% of the input, chemical degradation (e.g., DKP formation at pH 9.0) occurred during equilibration, and the supernatant concentration represents kinetic stability rather than purely thermodynamic solubility.

Figure 2: Self-validating thermodynamic solubility workflow integrating a mass-balance check.

Protocol 2: Forced Degradation (Stress Testing)

Objective: Isolate specific degradants for LC-MS library building.

-

Acid/Base Stress: Treat 1 mg/mL solutions with 0.1 N HCl or 0.1 N NaOH. Incubate at 60°C for 3 days. Expect hydrolysis products (4-bromoaniline, MW 172.0 g/mol ).

-

Thermal/Solid-State Stress: Spread 10 mg of the free base powder in a thin layer in a petri dish. Expose to 80°C and 75% Relative Humidity for 7 days. Expect DKP generation due to nucleophilic mobility[5].

-

Photolytic Stress (ICH Q1B): Expose a 1 mg/mL aqueous solution (in a quartz cuvette) to combined UV/Vis light targeting an overall illumination of 1.2 million lux hours and 200 watt hours/square meter of near UV. Expect dehalogenation and radical coupling artifacts[6][7].

-

Analysis: Run all samples through LC-MS (ESI+) to map the m/z shifts against the parent mass (229.08 Da).

Formulation & Storage Best Practices

Based on the established chemical behaviors, the following standards must be implemented for maintaining the integrity of 2-amino-N-(4-bromophenyl)acetamide:

-

Salt Form Mandate: Always store and procure the molecule as a hydrochloride salt (CAS 1181458-36-5). If the free base is synthesized, convert it to the HCl salt immediately by purging the organic layer with anhydrous HCl gas prior to precipitation.

-

Light Protection: Utilize amber glass or opaque high-density polyethylene (HDPE) containers. Prolonged exposure to ambient laboratory lighting is sufficient to initiate C-Br homolytic cleavage over a span of months.

-

Moisture Exclusion: Lyophilize aqueous stocks if long-term storage is required. In the solid state, residual moisture acts as an interfacial solvent that facilitates the nucleophilic attack required for DKP formation. Store desiccated at -20°C.

-

Buffer Selection: For in vitro assays requiring solution stability over days, formulate the compound in mildly acidic buffers (pH 4.0 - 5.5). Avoid phosphate buffered saline (PBS) at pH 7.4 if the assay exceeds 48 hours, as the free amine equilibrium fraction will gradually catalyze dimerization.

References

1.[1] "2-amino-N-(4-bromophenyl)acetamide hydrochloride | 1181458-36-5". molaid.com. Available at: 2.[2] "N-(2-Amino-4-bromophenyl)-N,N-dimethylamine". MilliporeSigma. Available at: 3. "2-amino-N-(4-bromophenyl)acetamide,325852-86-6". 上海康满林 (shachemlin.com). Available at: 4.[3] "CAS:132530-67-7, N,N'-(4,6-二溴 - 毕得医药". bidepharm.com. Available at: 5. "Amines - Nomenclature, Preparation and Properties". NCERT. Available at: 6.[6] "Catalytic C−H arylation of an activated aryl bromide in the presence of...". ResearchGate. Available at: 7.[7] "General method for carbon–heteroatom cross-coupling reactions via semiheterogeneous red-light metallaphotocatalysis". PMC. Available at: 8.[4] "Diketopiperazines". Baran Lab. Available at: 9.[5] "Formation of oligopeptides in high yield under simple programmable conditions". PMC. Available at:

Sources

- 1. 2-amino-N-(4-bromophenyl)acetamide hydrochloride - CAS号 1181458-36-5 - 摩熵化学 [molaid.com]

- 2. N-(2-Amino-4-bromophenyl)-N,N-dimethylamine synonym | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS:132530-67-7, N,N'-(4,6-二溴-1,3-亚苯基)二乙酰胺-毕得医药 [bidepharm.com]

- 4. baranlab.org [baranlab.org]

- 5. Formation of oligopeptides in high yield under simple programmable conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. General method for carbon–heteroatom cross-coupling reactions via semiheterogeneous red-light metallaphotocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of N-phenylacetamide Derivatives: A Technical Guide for Researchers

Introduction: The Versatility of the N-phenylacetamide Scaffold

The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its synthetic tractability and the ability to readily modify its physicochemical properties through substitution on the phenyl ring and the acetamide nitrogen have led to the discovery of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the primary mechanisms of action of N-phenylacetamide derivatives, focusing on their roles as anticonvulsants, analgesics, and antimicrobials. Designed for researchers, scientists, and drug development professionals, this document synthesizes key mechanistic insights, presents detailed experimental protocols for their elucidation, and offers a curated view of the structure-activity relationships that govern their therapeutic potential.

Anticonvulsant Activity: Modulating Neuronal Excitability

A significant number of N-phenylacetamide derivatives exhibit potent anticonvulsant properties, primarily by modulating neuronal excitability through two distinct mechanisms: blockade of voltage-gated sodium channels and interaction with the synaptic vesicle protein 2A (SV2A).

Voltage-Gated Sodium Channel Blockade

The primary mechanism for many anticonvulsant N-phenylacetamide derivatives is the inhibition of voltage-gated sodium channels (VGSCs).[1][2] These channels are crucial for the initiation and propagation of action potentials. By binding to VGSCs, these derivatives stabilize the inactivated state of the channel, thereby reducing the repetitive firing of neurons that is characteristic of seizure activity.[2] This action is often voltage-dependent, with a higher affinity for channels in a depolarized (inactivated) state, which is more prevalent during the high-frequency neuronal firing seen in epilepsy.

-

Lipophilicity: Increased lipophilicity of the amine portion of the molecule often correlates with more potent Na+ channel blockade.[3]

-

Aromaticity: The presence of a phenyl ring near the amine group can enhance inhibitory potency.[3]

-

Linker Length: A three-carbon spacer between the amide and amine functionalities is often optimal for activity.[3]

-

Amide Substitution: A secondary amide linkage is generally preferred over a tertiary one.[3]

The gold standard for characterizing the interaction of compounds with voltage-gated sodium channels is the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents across the cell membrane.

Caption: Levetiracetam's interaction with SV2A.

Analgesic Activity: Targeting Pain and Inflammation

Certain N-phenylacetamide derivatives have demonstrated significant analgesic and anti-inflammatory properties, acting through mechanisms that are distinct from their anticonvulsant effects. The two primary pathways implicated are the inhibition of cyclooxygenase (COX) enzymes and the modulation of the endocannabinoid system via inhibition of fatty acid amide hydrolase (FAAH).

Cyclooxygenase (COX) Inhibition

A number of N-phenylacetamide derivatives exert their analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, particularly COX-2. [4]COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. [4]By blocking the production of prostaglandins, these compounds can alleviate pain and reduce inflammation, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs).

The inhibitory activity of N-phenylacetamide derivatives against COX-1 and COX-2 can be determined using commercially available colorimetric or fluorometric assay kits.

Caption: Workflow for COX Inhibition Assay.

-

Reagent Preparation:

-

Prepare all reagents as per the manufacturer's instructions (e.g., assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid substrate, and colorimetric substrate).

-

Prepare serial dilutions of the N-phenylacetamide test compound and a positive control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme solution.

-

Add the test compound dilutions or the solvent control to the appropriate wells.

-

Incubate the plate at 25°C for 5 minutes.

-

Add the colorimetric substrate solution to each well.

-

Initiate the reaction by adding the arachidonic acid solution to each well.

-

Incubate the plate for a further 5 minutes at 25°C.

-

-

Data Analysis:

-

Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

-

Calculate the percentage of COX inhibition for each concentration of the test compound compared to the solvent control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition

An emerging mechanism for the analgesic and anti-inflammatory effects of some N-phenylacetamide derivatives is the inhibition of fatty acid amide hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, these compounds increase the endogenous levels of anandamide, which can then activate cannabinoid receptors (CB1 and CB2) to produce analgesic and anti-inflammatory effects. This indirect modulation of the endocannabinoid system offers a promising therapeutic strategy with a potentially lower risk of the psychoactive side effects associated with direct CB1 receptor agonists.

The inhibitory potential of N-phenylacetamide derivatives against FAAH can be assessed using a fluorometric assay that measures the hydrolysis of a synthetic substrate.

Caption: Workflow for FAAH Inhibition Assay.

-

Reagent Preparation:

-

Prepare all reagents according to the manufacturer's protocol (e.g., FAAH assay buffer, FAAH enzyme, fluorogenic FAAH substrate).

-

Prepare serial dilutions of the N-phenylacetamide test compound and a known FAAH inhibitor (e.g., URB597) in assay buffer.

-

-

Assay Procedure:

-

To the wells of a 96-well plate, add the FAAH enzyme and the test compound dilutions or vehicle control.

-